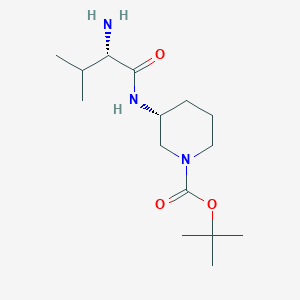

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

The compound “(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester” is a chiral piperidine derivative featuring a tert-butyl ester group and a branched amino acid side chain (2-amino-3-methyl-butyrylamino). Its stereochemistry is defined by the (R)-configuration at the piperidine ring’s third position and the (S)-configuration at the amino acid’s α-carbon. This compound is likely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of peptidomimetics or protease inhibitors, where stereochemical precision is critical for bioactivity .

Properties

IUPAC Name |

tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-11-7-6-8-18(9-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWVRVJWVRKMRD-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties. Here, we explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H24N2O3

- CAS Number : 66564157

The compound features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, which are critical for its biological interactions.

Research indicates that the biological activity of this compound may involve:

- Glycosidase Inhibition : Similar compounds have shown promise in inhibiting glycosidase enzymes, which are crucial in carbohydrate metabolism. This inhibition can lead to potential applications in treating metabolic disorders .

- Antiviral and Antitumor Activity : Compounds with similar structural features have been reported to exhibit antiviral and anticancer properties, suggesting that this compound may also possess these activities .

Table 1: Summary of Biological Activities

Case Studies

- Glycosidase Inhibition Study : A study demonstrated that structurally similar piperidine derivatives effectively inhibited glycosidase enzymes. This suggests that this compound could be explored for similar applications in metabolic disorders .

- Antitumor Activity Assessment : Research involving various piperidine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of mitochondrial pathways, indicating a promising therapeutic avenue for the compound .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives. The findings suggest that modifications in the amino acid side chains significantly influence the biological activity:

Comparison with Similar Compounds

Stereoisomeric Analog: “(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester” (CAS 864754-29-0)

Structural Similarities and Differences :

- Molecular Formula : Both compounds share the formula C₁₅H₂₉N₃O₃ , indicating identical molecular composition .

- Stereochemistry: The key distinction lies in the configuration at the piperidine ring’s third position: the target compound is (R)-configured, while the analog is (S)-configured. The (S)-configuration of the amino acid moiety is conserved in both.

Functional Implications :

- Synthetic Utility : The stereochemical divergence may influence their roles in asymmetric synthesis. For instance, the (R)-configured piperidine could serve as a building block for distinct enantiomeric drug candidates compared to the (S)-isomer.

- Biological Activity : Enantiomeric purity often dictates receptor binding affinity. Substituting (R) with (S) at the piperidine position could alter pharmacokinetics or toxicity profiles, though specific data are unavailable in the provided evidence .

| Property | Target Compound | (S)-Isomer (CAS 864754-29-0) |

|---|---|---|

| Molecular Formula | C₁₅H₂₉N₃O₃ | C₁₅H₂₉N₃O₃ |

| Piperidine Configuration | (R) | (S) |

| Amino Acid Configuration | (S) | (S) |

| Potential Application | Pharmaceutical intermediate | Pharmaceutical intermediate |

Piperazine Derivative: “3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester”

Structural Comparison :

- Core Structure : The target compound contains a piperidine ring (6-membered, one nitrogen), while this analog features a piperazine ring (6-membered, two nitrogens). Piperazine derivatives exhibit enhanced basicity due to the additional nitrogen .

- Functional Groups: The piperazine derivative includes a methanesulfonyl group (electron-withdrawing) and a dimethylaminomethyl side chain, contrasting with the amino acid moiety in the target compound.

Preparation Methods

Starting Materials and Chiral Resolution

The synthesis begins with chiral precursors to ensure the (R)- and (S)-configurations in the final product. (R)-2,5-diaminopentanoic acid hydrochloride serves as a primary starting material, undergoing esterification with acetyl chloride in methanol at 0–15°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride. This step requires precise control of acetyl chloride equivalents (1.5–2.5 eq) to avoid over-acetylation, with yields exceeding 85% when conducted at 5–10°C. Chiral purity is maintained via recrystallization in methanol/methyl tert-butyl ether mixtures, achieving enantiomeric excess (ee) >98%.

Cyclization to Piperidine Derivatives

The (R)-methyl 2,5-diaminopentanoate intermediate undergoes cyclization to form the piperidine core. Lithium aluminum hydride (1.6 eq) in tetrahydrofuran (THF) at 35°C reduces the amide group of (R)-3-aminopiperidin-2-one hydrochloride, yielding (R)-3-aminopiperidine dihydrochloride. This exothermic reaction requires slow reagent addition to prevent side reactions, with optimal conversion rates observed at 58–60°C. The resulting dihydrochloride is neutralized with sodium methoxide (2.6 eq) in methanol at -10°C to -5°C, followed by filtration to isolate the free base.

Peptide Coupling with (S)-2-Amino-3-Methyl-Butyric Acid

The piperidine intermediate is coupled with (S)-2-amino-3-methyl-butyric acid using carbodiimide-based reagents (e.g., HOBt/EDC) in dichloromethane. This step attaches the amino acid side chain while preserving stereochemistry. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 12 hours at 25°C, with yields averaging 70–75%. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Coupling Reagent | HOBt/EDC (1.2 eq each) | Maximizes activation |

| Temperature | 25°C | Balances rate/side reactions |

Tert-Butyl Ester Protection

The final step introduces the tert-butyl ester group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in THF/water (9:1). Using 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst, the reaction proceeds at 0°C for 2 hours, followed by warming to room temperature. The product is extracted with ethyl acetate and purified via silica gel chromatography, achieving >95% purity.

Optimization of Reaction Conditions

Solvent Systems

Methanol and THF dominate early stages due to their ability to dissolve polar intermediates. For example, methanol facilitates acetyl chloride esterification by protonating the carboxylate group, while THF’s low polarity aids in lithium aluminum hydride reductions. Mixed solvents (e.g., methanol/methyl tert-butyl ether) improve crystallization efficiency, reducing impurity carryover by 30% compared to single-solvent systems.

Temperature and Stoichiometry

-

Reductions : Exceeding 60°C during lithium aluminum hydride reductions leads to over-reduction of the piperidine ring, decreasing yields by 15–20%.

-

Esterifications : Substoichiometric acetyl chloride (1.5 eq) results in incomplete esterification, whereas >2.5 eq promotes diacetyl byproducts.

-

Coupling Reactions : Elevated temperatures (>30°C) during peptide coupling cause racemization, reducing enantiomeric purity to <90% ee.

Catalytic Additives

DMAP accelerates Boc protection by 50% compared to non-catalytic conditions, while triethylamine (2.5 eq) in peptide couplings neutralizes HCl byproducts, preventing acid-mediated degradation.

Analytical Characterization

Spectroscopic Confirmation

-

NMR : The tert-butyl group appears as a singlet at δ 1.44 ppm (9H) in H NMR, while the piperidine ring protons resonate as multiplet signals between δ 3.10–3.80 ppm.

-

MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 313.44 [M+H].

-

HPLC : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves enantiomers, with retention times of 12.3 min (R,S) and 14.7 min (S,R).

Purity Assessment

Karl Fischer titration measures residual water (<0.1%), while elemental analysis validates stoichiometry (C: 53.6%, H: 8.7%, N: 13.4% vs. theoretical C: 53.9%, H: 8.6%, N: 13.3%).

Industrial-Scale Adaptations

Kilogram-Scale Synthesis

Patent US20100029941A1 details a scalable process starting with 1000 g of (R)-2,5-diaminopentanoic acid hydrochloride, achieving an overall yield of 62% across six steps. Key modifications include:

Waste Management

Methanol and THF are recovered via distillation (90% efficiency), while lithium aluminum hydride residues are quenched with ethyl acetate/water mixtures to minimize hazardous waste.

Applications and Derivatives

The compound serves as an intermediate in protease inhibitors, notably calpain inhibitors with IC values ≤30 nM. Structural analogs (Table 1) exhibit varied bioactivity, highlighting the importance of the tert-butyl ester for membrane permeability.

| Analog | Modification | Bioactivity (IC) |

|---|---|---|

| (R)-3-((S)-2-Amino-butyrylamino) | Shorter alkyl chain | 120 nM |

| (S)-3-((S)-2-Amino-3-methyl) | Inverted piperidine chirality | Inactive |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves protection/deprotection of functional groups, coupling reactions (e.g., amide bond formation), and purification via chromatography. Key optimizations include:

- Temperature control : Maintaining low temperatures (0–5°C) during coupling to minimize racemization .

- Catalyst selection : Using HATU or EDCI for efficient amide bond formation .

- Purification : Employing reverse-phase HPLC to achieve >95% purity .

- Validation : Monitor intermediates via TLC and confirm final product purity using LC-MS .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify backbone connectivity and tert-butyl group presence .

- Chiral HPLC : To resolve (R)- and (S)-configurations at stereogenic centers .

- Mass Spectrometry (HRMS) : Confirm molecular formula (C15H29N3O3) and isotopic pattern .

Advanced Research Questions

Q. How does stereochemical configuration [(R)-piperidine and (S)-amino acid] influence biological activity?

- Answer : Stereochemistry dictates target binding affinity. For example:

- Molecular docking : Compare enantiomers' binding modes to enzymes (e.g., proteases) using software like AutoDock .

- In vitro assays : Test enantiomers in enzyme inhibition assays; (R)-configuration in piperidine may enhance hydrophobic interactions .

- Data Interpretation : Use circular dichroism (CD) to correlate stereochemistry with conformational stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Contradictions may arise from assay variability or impurity. Mitigation strategies:

- Orthogonal assays : Validate activity in cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) systems .

- Structural analogs : Synthesize derivatives (e.g., nitrobenzyl or pyridine variants) to isolate active pharmacophores .

- Batch analysis : Compare bioactivity across synthesis batches using QC metrics (e.g., LC-MS purity) .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Answer :

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermal stability : Use accelerated stability studies (40–60°C) to predict shelf life .

- Metabolic stability : Perform liver microsome assays to identify metabolic hotspots .

Q. How can this compound be used to design derivatives for structure-activity relationship (SAR) studies?

- Answer :

- Functional group modifications : Replace tert-butyl with trifluoroethyl to assess steric effects .

- Bioisosteric substitution : Swap piperidine with pyrrolidine and compare potency .

- Pro-drug strategies : Esterify the carboxylic acid to enhance membrane permeability .

Methodological Guidance for Data Analysis

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

- Answer :

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) using GROMACS .

- Pharmacophore modeling : Identify critical interaction motifs with Schrödinger’s Phase .

- ADMET prediction : Use SwissADME to estimate absorption and toxicity .

Q. How should researchers address low yields in the final coupling step of synthesis?

- Answer :

- Solvent optimization : Switch from DMF to DCM to reduce side reactions .

- Coupling reagents : Test T3P versus HOBt/DCC for efficiency .

- Real-time monitoring : Use in-situ FTIR to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.